
3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, a phenyl ring, and a pyrazole ring. It has been synthesized using different methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Insecticidal Activity
Compounds containing 1,2,4-oxadiazole, such as 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, have demonstrated promising insecticidal properties. Studies have revealed that these compounds show good larvicidal activities, particularly against pests like Plutella xylostella and Spodoptera exigua. Their insecticidal potency is influenced by the substitution pattern on the oxadiazole ring, and modifications in structure can enhance their activity (Li et al., 2013), (Qi et al., 2014), (Liu et al., 2017).
Antimicrobial and Antioxidant Activities
Several derivatives of 1,2,4-oxadiazole have shown potential in antimicrobial and antioxidant activities. These compounds, when synthesized and tested, have displayed notable antimicrobial properties against various pathogens and strong antioxidant activity, indicating their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Fluorescent Properties
The fluorescent properties of pyrazoline derivatives, which include 1,2,4-oxadiazoles, have been explored, revealing their potential in fluorescent applications. Investigations into their fluorescence emission in different solvents and under various conditions provide insights into their suitability for applications in molecular probes and sensors (Ibrahim et al., 2016).
Anti-tumor and Anti-inflammatory Activities
Compounds with 1,2,4-oxadiazole structures have been investigated for their anti-tumor and anti-inflammatory activities. Some derivatives have shown potential as COX-2 inhibitors with significant anti-inflammatory activity and have exhibited promising results in inhibiting tumor cell growth, suggesting their application in cancer therapy (Bansal et al., 2014), (Ananda et al., 2017).
Anti-avian Influenza Virus Activity
Some derivatives of 1,2,4-oxadiazole have been tested for their activity against the avian influenza virus H5N1. Specific compounds in this category have shown high effectiveness against this virus strain, indicating their potential in antiviral drug development (Flefel et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzoyl hydrazide with phenylhydrazine to form 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole-4-carbohydrazide, which is then reacted with phenylhydrazine and acetic anhydride to form 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-bromobenzoyl hydrazide", "phenylhydrazine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-bromobenzoyl hydrazide is reacted with phenylhydrazine in ethanol to form 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole-4-carbohydrazide.", "Step 2: 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole-4-carbohydrazide is then reacted with phenylhydrazine and acetic anhydride in ethanol to form 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.", "Step 3: The final product is purified by recrystallization from ethanol." ] } | |
Número CAS |
2034488-92-9 |
Fórmula molecular |
C17H11BrN4O |
Peso molecular |
367.206 |
Nombre IUPAC |
3-(4-bromophenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11BrN4O/c18-13-8-6-12(7-9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-4-2-1-3-5-11/h1-10H,(H,19,21) |
Clave InChI |
IWTBFTSUNGUAHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



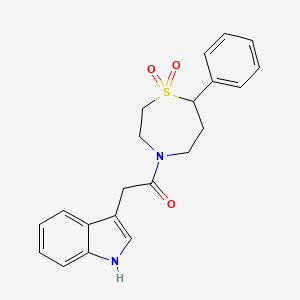
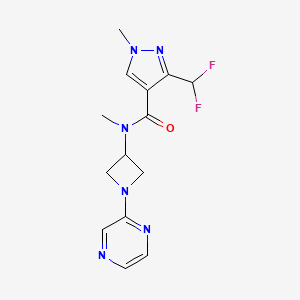
![(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2402719.png)
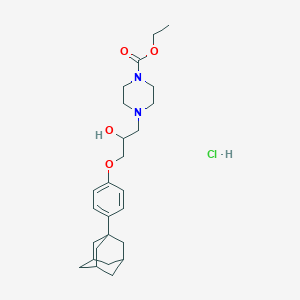
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402722.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2402727.png)
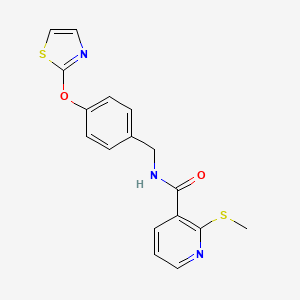
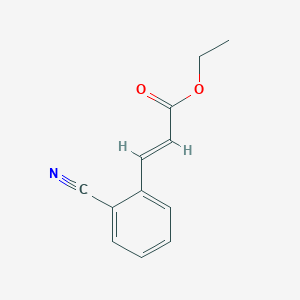
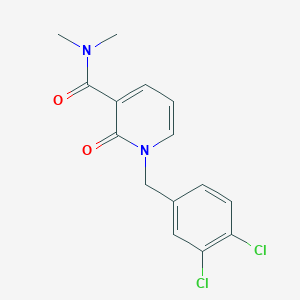
![3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B2402733.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402734.png)
![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)
![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2402738.png)